Lipophilicity Advantage of the para-Trifluoromethyl Group
The para-trifluoromethyl group in the target compound significantly increases lipophilicity compared to non-fluorinated analogs, which is a key driver of membrane permeability and target binding in drug discovery. The calculated LogP for 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is approximately 3.7 [1]. In contrast, the non-fluorinated analog 2-Bromo-1-phenylpropan-1-one has a calculated LogP of approximately 2.1 [2]. This represents a substantial difference of ΔLogP = +1.6, indicating a >40-fold increase in partition coefficient favoring the organic phase.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.70 (XLogP3-AA) or 3.67 |
| Comparator Or Baseline | 2-Bromo-1-phenylpropan-1-one: LogP = 2.1 (calculated) |
| Quantified Difference | ΔLogP = +1.6 (approx. 40-fold increase in lipophilicity) |
| Conditions | Computational prediction (XLogP3 algorithm) for the target; estimated LogP for the non-fluorinated analog. |
Why This Matters
For procurement in medicinal chemistry, this quantified lipophilicity increase justifies selection when designing analogs with improved membrane permeability or when adhering to lead optimization guidelines where LogP modulation is critical.
- [1] PubChem. (2025). Computed Properties (XLogP3-AA) for CID 10423819: 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties (XLogP3) for CID 11129956: 2-Bromo-1-phenylpropan-1-one. National Center for Biotechnology Information. View Source
